Multi-Target Screening Hit Profile vs. Single-Assay Analogs
The compound has been flagged as a hit in five distinct high-throughput screens run by the ICCB-Longwood/NSRB Screening Facility at Harvard Medical School: (i) inhibition of human cytomegalovirus nuclear egress (target HCMV UL50), (ii) probes of Kaposi's sarcoma herpesvirus latent infection (target ORF 73), (iii) inhibitors of the GIV GBA-motif interaction with Gαi, (iv) inhibition of LtaS in Staphylococcus aureus, and (v) inhibition of viral RNA polymerase . While individual assay readouts (e.g., % inhibition, IC50) are not publicly disclosed for this specific compound, the recurrent hit status across mechanistically unrelated screens suggests a broader biological annotation relative to single-assay analogs. By contrast, many close structural analogs (e.g., 4-bromo, 4-fluoro, or 4-CF3 benzamide variants) are cataloged only with physicochemical descriptors and no multi-assay hit annotations in the same screening facility database .
| Evidence Dimension | Number of distinct high-throughput screens yielding a hit call |
|---|---|
| Target Compound Data | 5 screens (HCMV UL50, KSHV ORF73, GIV–Gαi, LtaS, viral RNA polymerase) |
| Comparator Or Baseline | Most structural analogs (e.g., 4-bromo, 4-fluoro, 4-CF3 benzamide derivatives of the same core) lack any reported hit annotation in the same public ICCB-Longwood database |
| Quantified Difference | Qualitative — five screen annotations vs. zero for the majority of uncharacterized analogs |
| Conditions | High-throughput screening conducted at ICCB-Longwood/NSRB Screening Facility, Harvard Medical School (assay IDs AID 1918969, 720717, 1224905, 720641, and an additional viral RNA polymerase screen) . |
Why This Matters
For procurement aimed at phenotypic screening hit expansion, a compound with pre-existing multi-assay hit annotation reduces the risk of purchasing an analog with no known biological annotation at all.
